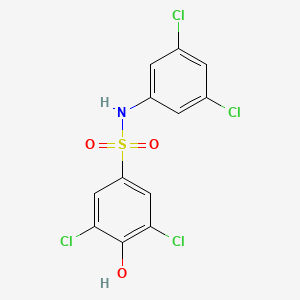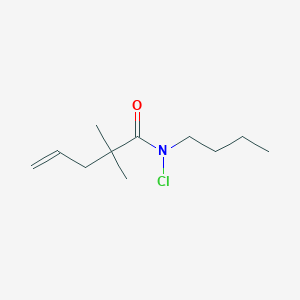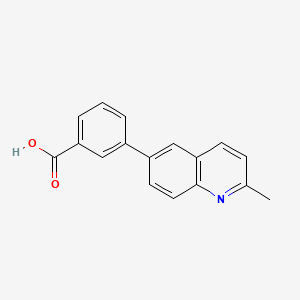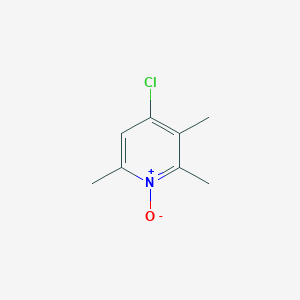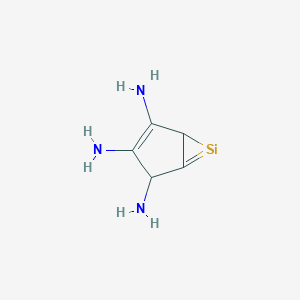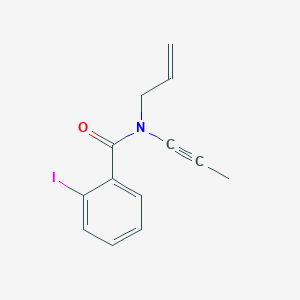![molecular formula C15H10BrNO2 B15168840 Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- CAS No. 651021-70-4](/img/structure/B15168840.png)
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is an organic compound that features a phenol group substituted with a 3-bromophenyl and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- typically involves the following steps:
Formation of 3-bromophenyl isoxazole: This can be achieved through a cyclization reaction involving 3-bromobenzonitrile and hydroxylamine, forming the isoxazole ring.
Coupling with Phenol: The 3-bromophenyl isoxazole is then coupled with phenol using a Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring would enhance the scalability and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenol group can be oxidized to quinones, while the isoxazole ring can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl isoxazoles.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar structure but with a hydroxy group on the phenyl ring.
4-Bromophenyl isoxazole: Lacks the phenol group, making it less versatile in chemical reactions.
Uniqueness
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]- is unique due to the presence of both a phenol group and an isoxazole ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality enhances its utility in synthetic chemistry and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
651021-70-4 |
|---|---|
Molekularformel |
C15H10BrNO2 |
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
4-[5-(3-bromophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10BrNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
InChI-Schlüssel |
AVHPKIDVHBQQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
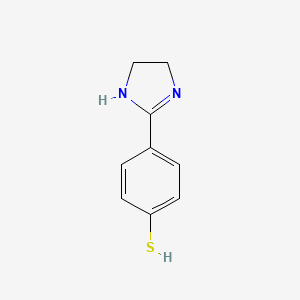
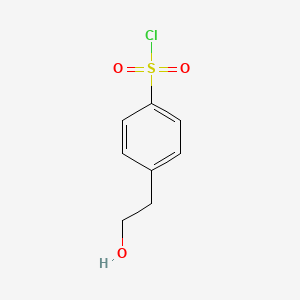
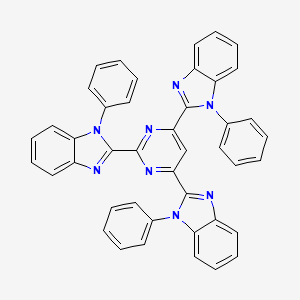

![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
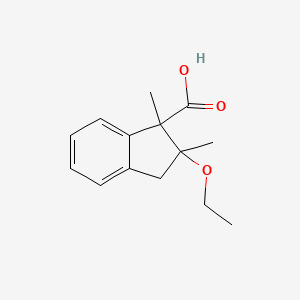
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)
